Methyltin Trichloride-d3 Methyltin Trichloride-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201539
InChI:
SMILES:
Molecular Formula: CD₃Cl₃Sn
Molecular Weight: 243.12

Methyltin Trichloride-d3

CAS No.:

Cat. No.: VC0201539

Molecular Formula: CD₃Cl₃Sn

Molecular Weight: 243.12

* For research use only. Not for human or veterinary use.

Methyltin Trichloride-d3 -

Specification

Molecular Formula CD₃Cl₃Sn
Molecular Weight 243.12

Introduction

Chemical Structure and Fundamental Properties

Methyltin trichloride-d3 is an organotin compound characterized by a deuterated methyl group attached to a tin atom that also bonds with three chlorine atoms. The compound's chemical formula is CD3SnCl3 (alternatively written as CH3Cl3Sn with deuterium substitution), highlighting its structure as the deuterated analog of methyltin trichloride. The molecular weight of methyltin trichloride-d3 is approximately 240.104 g/mol, which closely aligns with the non-deuterated version's molecular weight of 240.1 g/mol .

Physical Properties

The physical properties of methyltin trichloride-d3 largely mirror those of its non-deuterated counterpart, with minor variations attributable to isotopic effects. Based on the available data for methyltin trichloride, we can establish a comparative framework for understanding the deuterated compound's physical characteristics:

PropertyMethyltin TrichlorideMethyltin Trichloride-d3 (Estimated)
AppearanceWhite crystalsWhite crystals
Melting Point48-51°CSlightly higher than non-deuterated analog
Boiling Point171°CSlightly higher than non-deuterated analog
Flash Point105°FSimilar to non-deuterated analog
SolubilitySoluble in chloroform, methanolSimilar solubility profile
FormCrystalCrystal
ColorWhiteWhite
Hydrolytic SensitivityForms irreversible hydrateSimilar hydrolytic behavior

The deuterated compound typically exhibits slightly higher melting and boiling points than its non-deuterated analog due to the isotope effect, where stronger bonds formed with deuterium require more energy to break .

Chemical Reactivity

Methyltin trichloride-d3 displays notable chemical reactivity characteristics that are important for understanding its behavior in various applications:

  • Hydrolytic sensitivity: Like the non-deuterated version, methyltin trichloride-d3 is moisture-sensitive and forms irreversible hydrates upon exposure to water .

  • Transmethylation capability: The compound can participate in transmethylation reactions, transferring its deuterated methyl group to other substrates, which makes it valuable for mechanistic studies .

  • Coordination chemistry: The tin center can expand its coordination sphere beyond the tetrahedral geometry, allowing for additional interactions with electron-donating ligands.

Synthesis Methods and Characterization

Several synthetic approaches can be employed to prepare methyltin trichloride-d3, adapting methods used for the non-deuterated analog with deuterium sources.

Common Synthetic Routes

The synthesis of methyltin trichloride-d3 typically involves one of the following approaches:

  • Direct reaction of tin tetrachloride with deuterated methyl sources such as CD3MgBr (deuterated methylmagnesium bromide) in appropriate stoichiometric ratios.

  • Controlled demethylation of higher methylated tin compounds (e.g., dimethyltin dichloride-d6 or trimethyltin chloride-d9) through selective cleavage reactions.

  • Isotope exchange reactions between methyltin trichloride and deuterium sources under catalytic conditions.

These synthetic methodologies must be conducted under carefully controlled conditions to prevent moisture exposure, as the compound exhibits significant hydrolytic sensitivity .

Characterization Techniques

Methyltin trichloride-d3 can be characterized using various spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies provide valuable structural information about methyltin trichloride-d3:

    • 1H-NMR: Would show minimal or no signal for the methyl protons due to deuterium substitution

    • 13C-NMR: Would display the methyl carbon signal with characteristic C-D coupling patterns

    • 119Sn-NMR: Would yield signals similar to the non-deuterated analog (expected to be in the region of -220 ppm based on related organotin compounds)

  • Infrared Spectroscopy: The C-D stretching vibrations would appear at lower frequencies compared to C-H stretches in the non-deuterated analog, providing a distinctive spectral fingerprint.

  • Mass Spectrometry: Would show a characteristic molecular ion peak and fragmentation pattern reflecting the presence of deuterium atoms.

Research Applications

Methyltin trichloride-d3 serves various research purposes across several scientific disciplines due to its unique deuterium labeling.

Mechanistic Studies

The deuterium labeling in methyltin trichloride-d3 makes it particularly valuable for elucidating reaction mechanisms:

  • Transmethylation processes: Researchers have employed deuterated methyltin compounds to track methyl group transfers in environmental and biological systems. This allows scientists to distinguish between different mechanistic pathways by monitoring the fate of deuterium labels .

  • Kinetic isotope effects: The comparison between reactions involving deuterated and non-deuterated methyltin trichloride provides insights into reaction kinetics and rate-determining steps.

In one study highlighted in the literature, researchers investigated the transmethylation reaction between trimethyltin chloride and inorganic mercury, with methyltin trichloride appearing as a reaction intermediate or product. The kinetics parameters were measured using capillary zone electrophoresis (CZE) to quantify the product distributions .

Environmental Chemistry Applications

Methyltin trichloride-d3 serves as a valuable tool in environmental research:

  • Tracking the environmental fate of organotin compounds: The deuterium label allows researchers to follow the compound through environmental transformations and degradation pathways.

  • Isotope dilution analysis: The compound can be used as an internal standard for quantifying non-deuterated methyltin compounds in environmental samples.

  • Bioaccumulation studies: Labeled compounds help in understanding how organotins move through biological systems and food chains.

Biological Activity and Toxicological Considerations

Understanding the biological activity of methyltin trichloride-d3 is crucial for assessing its environmental impact and potential health hazards.

Toxicity Profile

Based on studies of related organotin compounds, the following toxicological characteristics can be attributed to methyltin trichloride:

  • Moderate toxicity through various exposure routes .

  • Potential reproductive effects as observed in experimental studies .

  • Neurotoxic properties, which are common among organotin compounds.

The toxicity profile of the deuterated analog would be expected to closely resemble that of the non-deuterated compound, with possible minor variations due to isotope effects on metabolism and biodistribution.

ParameterValue/Recommendation
ACGIH TWA0.1 mg/m³
ACGIH STEL0.2 mg/m³ (Skin)
NIOSH IDLH25 mg/m³
NIOSH TWA0.1 mg/m³
Storage RequirementsFlammables area, moisture-free conditions
Special HandlingMoisture-sensitive material

These guidelines would also apply to the deuterated analog methyltin trichloride-d3, as the toxicological properties are primarily determined by the organotin moiety rather than hydrogen/deuterium substitution .

Comparative Analysis with Related Organotin Compounds

To better understand methyltin trichloride-d3's position within the broader family of organotin compounds, a comparative analysis proves valuable.

Structural and Property Comparisons

The following table presents a comparative analysis of methyltin trichloride-d3 with related organotin compounds:

CompoundChemical FormulaStructural Features119Sn-NMR (ppm)Coordination Geometry
Methyltin trichloride-d3CD3SnCl3One deuterated methyl group, three chlorinesSimilar to -220Tetrahedral/expanded
Dimethyltin dichloride(CH3)2SnCl2Two methyl groups, two chlorines-220Tetrahedral/expanded
Trimethyltin chloride(CH3)3SnClThree methyl groups, one chlorine-30Tetrahedral
Tri-n-butyltin chloride(n-C4H9)3SnClThree n-butyl groups, one chlorine-50Tetrahedral

This structural progression from mono- to tri-substituted organotin compounds shows clear trends in 119Sn-NMR chemical shifts, reflecting changes in the electronic environment around the tin atom .

Reactivity Differences

The reactivity of these organotin compounds varies systematically with the number of organic substituents:

  • Methyltin trichloride-d3, with only one organic group, exhibits the highest Lewis acidity and greatest susceptibility to nucleophilic attack.

  • As the number of organic groups increases (from dimethyltin dichloride to trimethyltin chloride), Lewis acidity decreases while lipophilicity increases.

  • The coordination mode of these compounds with ligands also differs: diorganotin compounds tend to form bidentate coordination complexes, while triorganotin derivatives often exhibit monodentate behavior, as evidenced by NMR spectroscopic studies .

Synthetic Applications in Organometallic Chemistry

Methyltin trichloride-d3 serves as a valuable precursor in organometallic synthesis.

Role in Preparing Labeled Compounds

The deuterium-labeled methyltin trichloride offers unique advantages in synthetic chemistry:

  • Preparation of organotin(IV) complexes: Methyltin trichloride-d3 can be used to synthesize deuterium-labeled organotin complexes with various ligands, including carboxylates, which have been studied for their antibacterial activities .

  • Synthesis of metallasilesesquiloxanes: The compound serves as a chemical precursor in the preparation of these specialized organometallic compounds with applications in materials science .

  • Deuterium incorporation: As a source of transferable deuterated methyl groups, it enables the preparation of other deuterium-labeled organometallic compounds.

Case Study: Synthesis of Deuterated Organotin Carboxylates

Research on organotin carboxylates has demonstrated the synthetic utility of methyltin compounds. By adapting established synthetic procedures, methyltin trichloride-d3 could be reacted with sodium salts of carboxylic acids to produce deuterated organotin carboxylate complexes through ligand exchange reactions .

The general synthetic approach follows this pattern:

  • Preparation of the sodium salt of the carboxylic acid

  • Reaction with methyltin trichloride-d3 in appropriate solvent conditions

  • Purification and characterization of the resulting deuterated organotin carboxylate complex

These complexes can be characterized through various spectroscopic techniques, with the deuterium labeling providing valuable insights into structural features and reactivity patterns.

Environmental Fate and Transformation Processes

Understanding the environmental behavior of methyltin trichloride-d3 provides insights into the broader environmental chemistry of organotin compounds.

Degradation Pathways

Methyltin trichloride and its deuterated analog undergo several environmental transformation processes:

  • Hydrolysis: In aquatic environments, the compound undergoes hydrolysis, forming methyltin hydroxide species with the release of hydrogen chloride.

  • Photodegradation: UV radiation can induce the cleavage of tin-carbon bonds, leading to demethylation processes.

  • Biological transformation: Microbial activity can result in either demethylation (producing inorganic tin compounds) or methylation (producing more highly methylated species).

Studies have investigated the transmethylation reactions between different methyltin chlorides and other metals, such as inorganic mercury, both in liquid media and in the presence of solid supports . These investigations help elucidate the environmental fate of organotin compounds.

Analytical Detection Methods

The detection and quantification of methyltin trichloride-d3 in environmental and biological samples rely on several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly effective for detecting volatile organotin derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally unstable organotin species.

  • Capillary Zone Electrophoresis (CZE): Has been used to measure product distributions in transmethylation reactions involving methyltin compounds .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about organotin compounds in solution.

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